An In-depth Technical Guide to the Chemical and Physical Properties of 2,5-Hexanedione
An In-depth Technical Guide to the Chemical and Physical Properties of 2,5-Hexanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Hexanedione, also known as acetonylacetone, is a colorless to pale yellow liquid with a sweet, ethereal odor.[1] It is an aliphatic diketone with the chemical formula C₆H₁₀O₂. This compound is of significant interest to researchers and professionals in drug development and toxicology due to its role as a key neurotoxic metabolite of n-hexane and methyl n-butyl ketone, industrial solvents to which workers may be exposed.[2][3] Understanding the chemical and physical properties of 2,5-hexanedione is crucial for studying its mechanism of toxicity, developing analytical methods for its detection, and for its use as a versatile building block in organic synthesis.[4][5]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 2,5-hexanedione are summarized in the tables below. This data is essential for its handling, storage, and application in experimental settings.
General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | hexane-2,5-dione | [6] |
| Synonyms | Acetonylacetone, 1,2-Diacetylethane | [3][6] |
| CAS Number | 110-13-4 | [6] |
| Molecular Formula | C₆H₁₀O₂ | [6] |
| Molecular Weight | 114.14 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Sweet, ethereal | [1] |
| Melting Point | -6 to -5 °C | [1] |
| Boiling Point | 191 °C at 760 mmHg | [1] |
| Density | 0.973 g/mL at 25 °C | [1] |
| Vapor Pressure | 0.43 mmHg at 20 °C | [1] |
| Solubility | Miscible with water, alcohol, and ether | [1] |
| Refractive Index (n20/D) | 1.425 |
Spectral Data
| Spectrum Type | Key Data Points | Reference(s) |
| ¹H NMR (90 MHz, CDCl₃) | δ 2.19 (s, 6H, 2 x CH₃), δ 2.71 (s, 4H, 2 x CH₂) | [6] |
| ¹³C NMR (15.09 MHz, CDCl₃) | δ 29.76 (CH₃), δ 36.96 (CH₂), δ 206.87 (C=O) | [6] |
| FTIR (Vapor) | Major peaks indicative of C=O and C-H stretching | |
| Mass Spectrometry (EI) | Molecular ion peak (m/z = 114) and characteristic fragmentation patterns | [7][8] |
Experimental Protocols
Synthesis of 2,5-Hexanedione
A common laboratory synthesis of 2,5-hexanedione involves the hydrolysis of 2,5-dimethylfuran.[1][3]
Procedure:
-
2,5-dimethylfuran is used as the starting material.
-
Hydrolysis is carried out in the presence of a dilute acid catalyst, such as sulfuric acid, in an acetic acid solution.
-
The reaction mixture is heated to facilitate the hydrolysis.
-
Following the reaction, sodium acetate (B1210297) is added to the solution.
-
The mixture is then subjected to fractional distillation to remove lower-boiling point impurities.
-
Water is added to the residue, and further distillation is performed to remove the remaining acetic acid.
-
The final product, 2,5-hexanedione, is purified by vacuum distillation.[9]
Another documented method involves the base-catalyzed decomposition of diethyl 2,3-diacetylbutanedioate.[10]
Procedure:
-
20 g of diethyl 2,3-diacetylbutanedioate is mechanically shaken with 250 ml of 5% aqueous sodium hydroxide (B78521) for several days. The reaction is monitored by acidifying a small sample to ensure no starting material precipitates.
-
The resulting solution is saturated with potassium carbonate.
-
The mixture is then extracted with ether.
-
The ether extract is washed with brine to remove any residual alcohol and subsequently dried over anhydrous calcium chloride.
-
The ether is evaporated, and the residue is distilled, collecting the fraction at 192-198 °C to yield 2,5-hexanedione.[10]
Purification of 2,5-Hexanedione
A detailed method for the purification of commercially available or synthesized 2,5-hexanedione is as follows:[1]
Procedure:
-
Dissolve the crude 2,5-hexanedione in diethyl ether.
-
Stir the ethereal solution with potassium carbonate (approximately one-quarter of the weight of the dione).
-
Filter the solution to remove the potassium carbonate.
-
Dry the filtrate over anhydrous sodium sulfate. Note: Do not use calcium chloride for drying.
-
Filter the solution again to remove the drying agent.
-
Evaporate the ether from the filtrate.
-
Distill the residue under vacuum.
-
For higher purity, redistill the product through a 30 cm Vigreux column.[1]
Analytical Determination in Urine
The quantification of 2,5-hexanedione in urine is a critical tool for monitoring occupational exposure to n-hexane. A widely used gas chromatography (GC) method is described below.[11][12]
Procedure:
-
Sample Preparation: Take 5 mL of a urine sample and acidify it to a pH of approximately 0.5 using concentrated hydrochloric acid.
-
Hydrolysis: Heat the acidified urine sample at 90-100 °C for 30 minutes. This step is crucial to hydrolyze any conjugated metabolites of 2,5-hexanedione, allowing for the determination of the total amount.[12]
-
Extraction: After cooling the sample to room temperature, add sodium chloride to saturate the solution. Perform a liquid-liquid extraction by adding a known volume of dichloromethane (B109758) (containing an internal standard) and vortexing for 2 minutes.[11][12]
-
Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean vial for analysis.
-
GC Analysis: Inject an aliquot of the dichloromethane extract into a gas chromatograph equipped with a suitable capillary column (e.g., DB-1701) and a flame ionization detector (FID) or a mass spectrometer (MS) for quantification.[11]
Signaling Pathways and Logical Relationships
Mechanism of Neurotoxicity
The neurotoxicity of 2,5-hexanedione is primarily attributed to its ability to react with lysine (B10760008) residues in proteins, particularly neurofilaments, leading to protein cross-linking and disruption of axonal transport.[3]
Mechanism of 2,5-Hexanedione Induced Neurotoxicity.
Experimental Workflow for Urinalysis
The following diagram illustrates the key steps in the analytical workflow for determining the concentration of 2,5-hexanedione in a urine sample.
Workflow for 2,5-Hexanedione Urinalysis.
Apoptotic Signaling Pathway
Recent studies have implicated the pro-nerve growth factor (proNGF)/p75 neurotrophin receptor (p75NTR) and c-Jun N-terminal kinase (JNK) pathways in 2,5-hexanedione-induced neuronal apoptosis.[13]
2,5-Hexanedione Induced Apoptotic Pathway.
References
- 1. What is 2,5-Hexanedione?Uses,Synthesis,Detection method_Chemicalbook [chemicalbook.com]
- 2. Molecular mechanisms of diketone neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 4. Axonal transport of neurofilament is accelerated in peripheral nerve during 2,5-hexanedione intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of pyrrole formation in the alteration of neurofilament transport induced during exposure to 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Hexanedione | C6H10O2 | CID 8035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Hexanedione [webbook.nist.gov]
- 8. 2,5-Hexanedione [webbook.nist.gov]
- 9. CN101423467B - Method for synthesizing 2,5-acetonyl acetone - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. Determination of urinary 2,5-hexanedione concentration by an improved analytical method as an index of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. portlandpress.com [portlandpress.com]
